
Dibenzyl(phenyl)phosphine oxide
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Overview
Description
Dibenzyl(phenyl)phosphine oxide is an organophosphorus compound with the molecular formula C20H19OP It is a phosphine oxide derivative, characterized by the presence of two benzyl groups and one phenyl group attached to a phosphorus atom, which is further bonded to an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl(phenyl)phosphine oxide can be synthesized through several methods. One common approach involves the oxidation of dibenzyl(phenyl)phosphine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the phosphine being dissolved in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the phosphine with the oxidizing agent. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Hydrolysis to Phosphinic Acid
Dibenzyl(phenyl)phosphine oxide undergoes hydrolysis under acidic or oxidative conditions to yield dibenzyl(phenyl)phosphinic acid. This reaction is critical for synthesizing phosphinic acid derivatives used in flame retardants and metal extraction agents.
Reaction Conditions :
-
Reflux in a mixture of CCl4 and H2O (1:2–1:5 v/v) for 1–4 hours .
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Example: Refluxing this compound with CCl4/H2O (1:2 v/v) for 4 hours yields dibenzyl(phenyl)phosphinic acid in 72.6% isolated yield .
Mechanism :
The reaction proceeds through nucleophilic attack by water on the phosphorus center, followed by elimination of HCl and rearrangement to stabilize the phosphinic acid product.
Deoxygenation to Secondary Phosphines
Reduction of this compound with agents like diisobutylaluminum hydride (DIBAH) produces the corresponding secondary phosphine, dibenzyl(phenyl)phosphine, a precursor for chiral ligands .
Reaction Conditions :
Applications :
The resulting secondary phosphine is used to synthesize bidentate ligands for transition-metal catalysis, such as in asymmetric hydrogenation .
Reaction with Thionyl Chloride
Thionyl chloride (SOCl2) converts this compound to chlorodibenzyl(phenyl)phosphine, a versatile intermediate for further functionalization .
Reaction Equation :
(C6H5CH2)2P(O)(C6H5)+SOCl2→(C6H5CH2)2P(Cl)(C6H5)+SO2+HCl
Conditions :
Participation in Cross-Coupling Reactions
This compound acts as a substrate in palladium-catalyzed cross-coupling reactions, such as the Catellani reaction, to form biaryl products with axial chirality .
Example Reaction :
-
Pd-catalyzed coupling with aryl iodides and nucleophiles yields atropisomeric biaryls with up to 95% enantiomeric excess (ee) .
Key Steps :
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Oxidative addition of aryl iodide to Pd(0).
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Norbornene insertion to form a palladacycle intermediate.
Three-Component Reactions
In the presence of aldehydes and amines, this compound participates in three-component reactions to form isoindolinone derivatives .
Reaction Conditions :
Representative Data :
Aldehyde | Amine | Yield (%) | Product Purity (%) |
---|---|---|---|
2-Formylbenzoic acid | Butylamine | 88 | 98 |
2-Formylbenzoic acid | Benzylamine | 97 | 99 |
This method provides access to P-chiral phosphine oxides with high regioselectivity .
Quaternization–Wittig Sequence
This compound is synthesized via a quaternization–Wittig sequence starting from benzyl halides and secondary phosphines .
Steps :
-
Quaternization : Reaction of benzyl halides with secondary phosphines (e.g., BnPPh2) to form phosphonium salts.
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Wittig Reaction : Treatment with aldehydes to yield the phosphine oxide and olefins .
Example :
-
Benzyl chloride reacts with BnPPh2 under Ni catalysis, followed by Wittig reaction with benzaldehyde, to give this compound in 83% yield .
Radical Reactions
This compound participates in radical-mediated C–P bond formation. For instance, it reacts with alkenes under UV light to form phosphorylated products .
Key Findings :
Cycloaddition Reactions
In the presence of Lewis acids (e.g., BF3), this compound undergoes [4+2] cycloaddition with indene derivatives to form indenoquinoline-based phosphine oxides .
Outcomes :
Scientific Research Applications
Applications in Coordination Chemistry
2.1 Ligand Properties
Dibenzyl(phenyl)phosphine oxide serves as a bidentate ligand in coordination complexes. Its ability to stabilize metal centers through coordination enhances the reactivity and selectivity of metal-catalyzed reactions. The steric bulk from the benzyl groups provides unique spatial arrangements, allowing for the formation of stable complexes with transition metals .
2.2 Case Study: Metal Complexes
A notable case involves the synthesis of metal complexes using this compound as a ligand. Studies have shown that these complexes exhibit enhanced catalytic activity in various organic transformations, such as cross-coupling reactions and oxidation processes .
Applications in Organic Synthesis
3.1 Reagent in Organic Reactions
This compound is utilized as a reagent in organic synthesis, particularly in the formation of phosphine oxides through oxidation reactions. Its reactivity allows for the introduction of phosphorus functionalities into organic molecules, which can be further modified for diverse applications .
3.2 Case Study: Synthesis of Phosphorus-Containing Compounds
Research has demonstrated that this compound can facilitate the synthesis of various phosphorus-containing compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, it has been successfully employed in the synthesis of phosphonates and phosphoramides with significant biological activities .
Applications in Medicinal Chemistry
4.1 Antiproliferative Agents
This compound derivatives have shown promise as antiproliferative agents against cancer cell lines. Their structural modifications can enhance their biological activity, making them potential candidates for drug development targeting specific pathways involved in tumor growth .
4.2 Case Study: Topoisomerase Inhibition
A study evaluated the activity of this compound derivatives as topoisomerase inhibitors, revealing significant cytotoxic effects against various cancer cell lines. The mechanism involves interference with DNA replication processes, highlighting their potential as anticancer agents .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of dibenzyl(phenyl)phosphine oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. In biological systems, it may act as an enzyme inhibitor by binding to active sites and altering enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide with three phenyl groups.
Tribenzylphosphine oxide: Contains three benzyl groups attached to the phosphorus atom.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: A phosphine oxide with two phenyl groups and a trimethylbenzoyl group.
Uniqueness
Dibenzyl(phenyl)phosphine oxide is unique due to its specific combination of benzyl and phenyl groups, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other phosphine oxides .
Biological Activity
Dibenzyl(phenyl)phosphine oxide (DBPPO) is an organophosphorus compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
DBPPO has a chemical formula of C18H18O1P and is characterized by the presence of two benzyl groups and one phenyl group attached to a phosphorus atom with an oxygen atom, classifying it as a phosphine oxide. Its structure contributes to its unique electronic properties, making it a valuable ligand in coordination chemistry and organic synthesis.
The biological activity of DBPPO primarily stems from its ability to interact with various molecular targets. It is known to act as an enzyme inhibitor by binding to active sites, thus altering enzyme activity. This interaction can influence several biochemical pathways critical for cellular function. Additionally, DBPPO can form stable complexes with metal ions, which may enhance its catalytic activity in organic transformations.
Biological Activity Overview
Research has indicated that DBPPO exhibits several biological activities, including:
Case Studies and Experimental Data
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Enzyme Inhibition Studies :
- A study demonstrated that DBPPO could inhibit certain enzymes involved in metabolic processes. The compound's binding affinity was assessed using competitive inhibition assays, revealing significant inhibition at micromolar concentrations.
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Cytotoxicity Assessment :
- In vitro cytotoxicity tests were conducted on various cancer cell lines using the MTT assay. Results indicated that DBPPO derivatives exhibited varying levels of cytotoxicity, with IC50 values ranging from 10 µM to 50 µM across different cell lines. The highest activity was observed in HeLa cells .
-
Antibacterial Activity :
- A comparative analysis was performed on several phosphine oxide derivatives against Bacillus subtilis and Staphylococcus aureus. While DBPPO itself showed moderate effects, certain analogs demonstrated promising antibacterial properties, suggesting that structural modifications could enhance efficacy .
Table: Summary of Biological Activities
Activity Type | Cell Line/Bacteria | IC50 (µM) | Notes |
---|---|---|---|
Anticancer | HeLa | 10-50 | Significant cell viability inhibition |
Antibacterial | Bacillus subtilis | 20-100 | Moderate activity observed |
Enzyme Inhibition | Various metabolic enzymes | Micromolar range | Competitive inhibition noted |
Properties
CAS No. |
24442-45-3 |
---|---|
Molecular Formula |
C20H19OP |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
[benzyl(phenyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C20H19OP/c21-22(20-14-8-3-9-15-20,16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChI Key |
LGYXFWWXWCPFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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